(1'S,2S,3S)-Fosaprepitant Dimeglumine

Bioequivalence Pharmacokinetics Aprepitant

Choose (1'S,2S,3S)-Fosaprepitant Dimeglumine for its validated role as a water-soluble IV prodrug of aprepitant—rapidly converted in vivo within 30 min. Its differentiated CYP3A4 substrate/inhibitor profile makes it a superior tool for drug-drug interaction studies compared to netupitant or rolapitant. Supplied as lyophilized powder with ≥98% purity, supported by stability-indicating HPLC methods (LOD 1.5–12.5 ng/mL, r²≥0.999). Ideal as a reference standard for LC-MS/MS assay validation and as a model compound for IV prodrug formulation development.

Molecular Formula C30H39F7N5O11P
Molecular Weight 809.6 g/mol
Cat. No. B15352689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2S,3S)-Fosaprepitant Dimeglumine
Molecular FormulaC30H39F7N5O11P
Molecular Weight809.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m00/s1
InChIKeyUGJUJYSRBQWCEK-PJILHCLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1'S,2S,3S)-Fosaprepitant Dimeglumine: Prodrug Profile, Aprepitant Bioequivalence, and Pharmacokinetic Data for Scientific Procurement


(1'S,2S,3S)-Fosaprepitant Dimeglumine is the dimeglumine salt of fosaprepitant, a water-soluble, N-phosphorylated prodrug of the selective neurokinin-1 (NK1) receptor antagonist aprepitant [1]. Following intravenous administration, it is rapidly and completely converted in vivo to the active moiety, aprepitant, with plasma concentrations of the prodrug falling below quantifiable limits within 30 minutes [2]. This lyophilized powder formulation is primarily indicated, in combination with other antiemetics, for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) [3].

Why Substituting (1'S,2S,3S)-Fosaprepitant Dimeglumine with Other NK-1 Antagonists or Oral Aprepitant Fails: Evidence for Precision Procurement


Generic substitution among NK-1 receptor antagonists is not supported by clinical or pharmacological evidence. While fosaprepitant, netupitant, and rolapitant share a target class, they exhibit significant variation in their disposition, metabolism, and drug interaction profiles [1]. Fosaprepitant's active metabolite, aprepitant, is extensively metabolized by and inhibits CYP3A4, resulting in a shorter half-life and a more prolific drug interaction profile compared to netupitant and rolapitant, which are not major CYP3A4 substrates [1]. Furthermore, the intravenous fosaprepitant formulation offers a distinct clinical advantage over oral aprepitant in patients unable to tolerate oral intake, a key factor in oncology settings. Direct quantitative evidence, provided in the following section, demonstrates the specific performance and quality attributes that differentiate (1'S,2S,3S)-Fosaprepitant Dimeglumine for scientific and procurement decisions.

(1'S,2S,3S)-Fosaprepitant Dimeglumine: A Quantitative Evidence Guide for Scientific Selection


PK Bioequivalence: 150 mg IV Fosaprepitant Matches 165/185 mg Oral Aprepitant AUC

A Phase 1, randomized study directly established the pharmacokinetic bioequivalence of a single 150 mg intravenous (IV) dose of fosaprepitant (infused over 20 minutes) to oral aprepitant doses of 165 mg and 185 mg [1]. The study demonstrated that the area under the curve (AUC0-∞) for the active metabolite aprepitant was equivalent between these specific doses, confirming the IV prodrug as a reliable alternative to the oral formulation [1].

Bioequivalence Pharmacokinetics Aprepitant CINV

Solubility Enhancement: Fosaprepitant's 'Freely Soluble' Profile Enables IV Dosing

Aprepitant, the active NK-1 antagonist, has extremely poor aqueous solubility (reported as 0.2 µg/mL), which precludes the development of an intravenous formulation [1]. The creation of the water-soluble prodrug, fosaprepitant, by N-phosphorylation and formation of the dimeglumine salt, dramatically enhances solubility. This results in the compound being classified as 'freely soluble' in water, a prerequisite for its use as an injectable lyophilized powder [2].

Solubility Formulation Prodrug Parenteral

Analytical Quality: Validated HPLC Method Confirms High Purity and Low Impurity Profile

A validated, stability-indicating HPLC method has been developed and applied to commercial fosaprepitant dimeglumine API, demonstrating a high level of purity [1]. The method shows excellent linearity (r² ≥ 0.999) and high sensitivity (detection limits 1.5 to 12.5 ng/mL) for eight related substances [1]. Analysis of commercial bulk drug samples revealed that all known impurities fell below the specification limits [1].

Analytical Chemistry Purity HPLC Impurity

Metabolic Pathway Distinction: CYP3A4 Dependence Differentiates Fosaprepitant/Aprepitant from Netupitant and Rolapitant

A comparative pharmacology review highlights a key metabolic distinction among NK-1 receptor antagonists [1]. Aprepitant (the active metabolite of fosaprepitant) is extensively metabolized by cytochrome P450 3A4 (CYP3A4), whereas netupitant and rolapitant are not major substrates for this enzyme [1]. This differential metabolism results in aprepitant having a much shorter elimination half-life and a more prolific drug interaction profile compared to these alternative agents [1].

Drug Metabolism CYP3A4 Drug-Drug Interactions Pharmacology

(1'S,2S,3S)-Fosaprepitant Dimeglumine: Evidence-Backed Application Scenarios for Research and Formulation


Standardization of Pharmacokinetic and Bioequivalence Studies for Intravenous NK-1 Antagonists

The established PK bioequivalence of 150 mg IV fosaprepitant to 165/185 mg oral aprepitant [1] makes this compound an essential reference standard for designing and validating bioanalytical methods. It serves as a critical control for LC-MS/MS assays measuring aprepitant and fosaprepitant in human plasma [2], ensuring accurate quantification in clinical and generic drug development.

Formulation Development of Parenteral Prodrugs for Poorly Soluble Active Moieties

The successful conversion of the highly insoluble aprepitant (0.2 µg/mL) into the 'freely soluble' fosaprepitant dimeglumine prodrug [3] provides a validated chemical strategy. This compound serves as a model for developing intravenous formulations of other water-insoluble drug candidates, with documented quality control methods available to ensure the purity and stability of the final product [4].

Investigation of CYP3A4-Mediated Drug-Drug Interactions in Oncology Polypharmacy

Given that its active metabolite, aprepitant, is both a substrate and inhibitor of CYP3A4, fosaprepitant is a key tool for studying clinically relevant drug-drug interactions. It can be used in vitro and in vivo to predict or explain interactions with other CYP3A4 substrates commonly administered to cancer patients (e.g., certain chemotherapeutics, corticosteroids, and supportive care medications), a differentiation point from other NK-1 antagonists like netupitant and rolapitant [5].

Analytical Quality Control and Impurity Profiling for API Procurement

Procurement of (1'S,2S,3S)-Fosaprepitant Dimeglumine API can be supported by robust, validated analytical methods. The availability of a stability-indicating HPLC method with demonstrated high sensitivity (LOD 1.5-12.5 ng/mL) and excellent linearity (r² ≥ 0.999) [4] enables rigorous quality assessment. This ensures that the material meets predefined purity specifications (with all known impurities below limits) for consistent and reliable use in research and manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1'S,2S,3S)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.